3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHDXHBTLRQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136043 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-87-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
The Miyaura borylation method involves coupling a halogenated aromatic precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. For 3-chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, the reaction typically employs 3-bromo-5-fluoro-2-methoxybenzene as the starting material.
Key Steps :
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Substrate Activation : The aryl bromide undergoes oxidative addition with a palladium(0) catalyst (e.g., PdCl₂(dppf)) to form a Pd(II) intermediate.
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Transmetallation : Bis(pinacolato)diboron transfers its boron moiety to the Pd(II) complex.
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Reductive Elimination : The Pd catalyst regenerates, releasing the boronic ester product.
Optimized Conditions and Yield Data
A representative procedure from patent literature outlines:
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Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
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Base : Potassium acetate (2 eq)
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Solvent : 1,4-Dioxane
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Temperature : 100°C
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Time : 45 minutes
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Yield : 81.4%
Table 1 : Miyaura Borylation Variants and Outcomes
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | KOAc | Dioxane | 100 | 0.75 | 81.4 | |
| Pd(OAc)₂/XPhos | K₂CO₃ | THF | 80 | 2 | 68 | |
| Pd(PPh₃)₄ | Et₃N | Toluene | 110 | 1.5 | 72 |
The choice of catalyst and solvent significantly impacts efficiency. Palladium complexes with bidentate ligands (e.g., dppf) enhance stability at elevated temperatures, while polar aprotic solvents like dioxane improve reagent solubility.
Lithiation-Electrophilic Trapping: Alternative Route
Methodology Overview
This two-step approach leverages directed ortho-lithiation to install the boron moiety. The protocol, adapted from similar arylboronic ester syntheses, involves:
Critical Parameters and Challenges
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Temperature Control : Lithiation requires strict maintenance of -78°C to prevent side reactions.
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Electrophile Selection : Trimethyl borate outperforms other boron reagents (e.g., BF₃·OEt₂) in minimizing proto-deboronation.
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Workup : Acidic hydrolysis (HCl) converts the boronate intermediate to the free boronic acid, which is then esterified with pinacol.
Table 2 : Lithiation-Trapping Performance Metrics
| Base | Electrophile | Temp (°C) | Boronic Acid Yield (%) | Pinacol Ester Yield (%) | Source |
|---|---|---|---|---|---|
| n-BuLi | B(OMe)₃ | -78 | 67 | 58 | |
| LDA | B(OiPr)₃ | -78 | 59 | 51 |
This method offers regioselectivity but suffers from lower yields compared to Miyaura borylation due to sensitivity in lithiation and competing side reactions.
Industrial-Scale Production and Automation
Continuous-Flow Systems
Recent advancements transition batch protocols to continuous-flow reactors, enhancing reproducibility and scalability. Key features include:
Economic and Environmental Considerations
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Catalyst Recycling : Pd recovery systems reduce costs by 40–60% in large-scale runs.
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Solvent Recovery : Closed-loop dioxane recycling minimizes waste.
Comparative Analysis of Methods
Table 3 : Method Comparison for this compound Synthesis
| Parameter | Miyaura Borylation | Lithiation-Trapping |
|---|---|---|
| Yield | 75–85% | 50–60% |
| Scalability | High (kg-scale demonstrated) | Moderate (limited by cryogenic conditions) |
| Selectivity | Excellent (no positional isomers) | Moderate (requires directing groups) |
| Pd Usage | 5 mol% | Not applicable |
| Cost | Moderate (Pd expense) | Low (base reagents cheap) |
Miyaura borylation is preferred for large-scale synthesis despite Pd costs, whereas lithiation-trapping remains useful for small-scale, regioselective applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or sulfuric acid are used under controlled conditions.
Major Products Formed
Scientific Research Applications
Organic Synthesis
Suzuki–Miyaura Coupling:
This reaction allows for the coupling of aryl or vinyl halides with boronic esters to form biaryl compounds. The use of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester in this context facilitates the creation of complex organic structures, making it invaluable in synthetic organic chemistry.
Mechanism:
The mechanism involves the coordination of the boron atom to a palladium catalyst, followed by the oxidative addition of the aryl halide, and subsequent reductive elimination to form the desired biaryl product. The presence of chlorine and fluorine substituents enhances the electronic properties of this boronic ester, improving reaction efficiency and selectivity.
Medicinal Chemistry
Drug Development:
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to participate in carbon-carbon bond formation makes it suitable for constructing complex drug molecules.
Case Study - Anticancer Activity:
Research has indicated that derivatives of boronic acids, including this compound, may inhibit proteasome activity in cancer cells, promoting apoptosis. A study demonstrated that structural analogs could effectively inhibit growth in specific cancer cell lines, suggesting potential therapeutic applications.
Biological Applications
Enzyme Inhibition:
Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases and proteasomes. The unique structure of this compound may enhance its binding affinity to these targets, opening avenues for developing enzyme inhibitors as therapeutic agents.
Antimicrobial Properties:
Recent studies have highlighted the effectiveness of boronic acids against biofilms formed by pathogens like Pseudomonas aeruginosa. This suggests that compounds like this compound could be explored further for their antimicrobial potential.
Industrial Applications
Agrochemicals and Polymers:
In industry, this compound is utilized in the production of agrochemicals and advanced materials. Its reactivity allows for modifications that can lead to novel agrochemical agents or polymeric materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
The substituent pattern on the phenyl ring significantly influences the compound’s behavior. Key comparisons include:
*Calculated based on molecular formula C₁₃H₁₆BClFO₃.
Key Findings :
- Solubility: All pinacol esters exhibit superior solubility in chloroform and ketones compared to boronic acids .
- Reactivity : Electron-withdrawing substituents (Cl, F) stabilize the boronic ester but may require harsher hydrolysis conditions (e.g., NaIO₄ or HCl) for conversion to boronic acids .
- Synthetic Yields : Methyl and methoxy substituents at position 5 yield comparable cross-coupling efficiencies (62% for both), suggesting steric effects dominate over electronic effects in these positions .
Hydrolysis and Stability Profiles
Pinacol esters require acidic or oxidative conditions for hydrolysis. For example:
Biological Activity
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and utility in organic synthesis. This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group on a phenyl ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Boronic acids and their derivatives have been recognized for various biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects. The specific biological actions of this compound are still under investigation, but several studies highlight its potential.
Key Biological Activities
- Enzyme Inhibition :
- Anticancer Properties :
- Antimicrobial Effects :
Case Studies and Research Findings
Recent studies have explored the biological implications of boronic acid derivatives:
- Study on Proteasome Inhibitors : A study examined a series of boronic acids, including structural analogs of this compound. The findings suggested that these compounds could effectively inhibit proteasome activity in cancer cells, thereby promoting apoptosis .
- Antimicrobial Activity : Another research highlighted the effectiveness of boronic acids against Pseudomonas aeruginosa biofilms, showing reduced virulence factor production without the need for traditional antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro and fluoro groups | Potential proteasome inhibitor |
| 4-Chloro-2-fluorophenylboronic acid pinacol ester | Lacks methoxy substitution | Moderate enzyme inhibition |
| 4-Bromo-2-fluorophenylboronic acid pinacol ester | Contains bromo instead of chloro | Varies in reactivity |
The mechanism by which this compound exerts its biological effects likely involves its ability to form reversible covalent bonds with diols and other nucleophiles present in biological systems. This property is crucial for its role as an enzyme inhibitor and in drug delivery systems targeting cancer cells.
Q & A
Basic Research Questions
Q. How is 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester synthesized, and what purification methods are recommended?
- Synthesis : The compound is typically synthesized via esterification of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid with pinacol. This reaction is often catalyzed by acid or base in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions (20–40°C) to prevent decomposition of the boronic acid moiety .
- Purification : Column chromatography using silica gel and non-polar solvent mixtures (e.g., hexane/ethyl acetate) is recommended to isolate the product with >95% purity. Rotary evaporation under reduced pressure removes volatile byproducts .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Molecular Formula : C₁₃H₁₆BClFO₃ (inferred from structurally similar compounds ).
- Molecular Weight : ~286.5 g/mol.
- Solubility : High solubility in organic solvents (THF, DCM, DMF); low solubility in water.
- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C but susceptible to hydrolysis in aqueous or acidic conditions. Store in amber vials to prevent light-induced degradation .
Q. What is the role of this boronic ester in Suzuki-Miyaura cross-coupling reactions?
- The compound acts as an aryl donor, forming carbon-carbon bonds with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). The pinacol ester group enhances stability and prevents premature hydrolysis of the boronic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized for efficient cross-coupling using this boronic ester?
- Catalyst Selection : Pd catalysts with bulky ligands (e.g., SPhos) improve yields with sterically hindered partners.
- Solvent Systems : Use toluene/water (4:1) for biphasic reactions or DMF for polar substrates.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time to 1–2 hours .
- Base Choice : K₃PO₄ or Cs₂CO₃ enhances coupling efficiency for electron-deficient aryl halides .
Q. What are the stability profiles of this compound under various experimental conditions?
- Hydrolysis Kinetics : The ester hydrolyzes slowly in neutral water (t₁/₂ ≈ 48 hours at 25°C) but rapidly under acidic (pH <3) or basic (pH >10) conditions. Hydrolysis rates can be monitored via UV-vis spectroscopy at 290 nm .
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis. Avoid prolonged heating in refluxing solvents .
Q. How do spectroscopic techniques confirm the structure and purity of this boronic ester?
- ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹¹B NMR : A singlet at δ 28–30 ppm confirms the boronic ester .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 287.1 (calculated) .
Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
- The electron-withdrawing chlorine and fluorine substituents at the 3- and 5-positions reduce electron density on the aryl ring, slowing oxidative addition but improving stability. The methoxy group at position 2 provides moderate steric hindrance, requiring tailored catalysts (e.g., PdCl₂(dppf)) for efficient coupling .
Q. How can contradictory reactivity data in cross-coupling studies be analyzed and resolved?
- Variable Reactivity : Discrepancies often arise from competing side reactions (e.g., protodeboronation) or incomplete catalyst activation. Use ¹¹B NMR to monitor boronic ester speciation during reactions .
- Case Study : If coupling yields drop with electron-rich partners, switch to Pd(OAc)₂ with tri-o-tolylphosphine to enhance catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
